7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide (Chemical Abstracts Service number 58880-19-6) is a complex organic compound that belongs to the class of amides. Its structure features a dimethylamino group, which is known for its role in enhancing the biological activity of various pharmaceuticals. The compound's unique configuration and functional groups suggest potential applications in medicinal chemistry and biochemistry.
The synthesis of 7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are often synthesized through:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized product.
The compound can participate in various chemical reactions typical for amides and alkenes:
Reactions involving this compound may require specific catalysts or conditions to promote desired pathways while minimizing side reactions. Reaction kinetics and mechanisms would need to be studied to optimize yields.
While specific data on the mechanism of action for this compound is limited, compounds with similar structures often exhibit biological activities through interactions with biological targets such as enzymes or receptors. The dimethylamino group may enhance solubility and facilitate cellular uptake.
Research indicates that compounds with similar structural motifs can act as inhibitors or modulators in biochemical pathways, potentially impacting processes such as cell signaling or metabolic pathways.
Relevant analyses such as melting point determination and solubility tests would provide further insights into these properties.
7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide has potential applications in:
The compound's unique structural features suggest versatility across various scientific disciplines, particularly in drug discovery and development initiatives.
7-[4-(Dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide, commonly known as Trichostatin A (TSA), is a hydroxamic acid-derived natural product initially isolated from Streptomyces hygroscopicus. Its systematic IUPAC name reflects the enone-hydroxamate structure featuring:
Molecular Formula: C~17~H~22~N~2~O~3~Molecular Weight: 302.37 g/molCAS Registry Number: 58880-19-6SMILES Notation: CC@HC(=O)C1=CC=C(C=C1)N(C)C [4]
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3